molecular formula C15H31NO6 B15074948 OMEGA;Octanoyl-N-methylglucamide;N-Methyl-N-octanoyl-D-glucamine

OMEGA;Octanoyl-N-methylglucamide;N-Methyl-N-octanoyl-D-glucamine

Cat. No.: B15074948
M. Wt: 321.41 g/mol
InChI Key: SBWGZAXBCCNRTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoyl-N-methylglucamide typically involves the reaction of glucamine with octanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization and filtration .

Industrial Production Methods

Industrial production of Octanoyl-N-methylglucamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Octanoyl-N-methylglucamide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted glucamides and hydrolyzed derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Octanoyl-N-methylglucamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Octanoyl-N-methylglucamide exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the solubilization of hydrophobic molecules. This property is particularly useful in the solubilization of membrane proteins, where it interacts with the lipid bilayer to extract and stabilize the proteins without denaturing them .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoyl-N-methylglucamide is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing a wide range of membrane proteins. Its non-denaturing nature also sets it apart from other surfactants, ensuring that the structural integrity of proteins is maintained during solubilization .

Properties

IUPAC Name

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWGZAXBCCNRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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